(1-Methylpiperidin-2-yl)methanamine
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Description
The compound “(1-Methylpiperidin-2-yl)methanamine” is a chemical structure that can be modified to create various derivatives with potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be informative for understanding the potential uses and properties of “(1-Methylpiperidin-2-yl)methanamine”.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions that yield high-potency derivatives with potential therapeutic effects. For instance, the synthesis of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives involves the design of biased agonists targeting serotonin 5-HT1A receptors, which have shown promise as antidepressant drug candidates . Similarly, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a high-yielding polyphosphoric acid condensation route, demonstrating the versatility of methanamine derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of methanamine derivatives plays a crucial role in their pharmacological properties. For example, the aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been found to preferentially phosphorylate ERK1/2, indicating a structure-activity relationship that favors certain biological outcomes . The structural characterization of these compounds is typically performed using techniques such as FT-IR, DSC, 13C/1H-NMR, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactivity of methanamine derivatives is highlighted by their ability to form complexes with metals, as seen in the synthesis of Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine, which exhibit significant cytotoxic effects on human carcinoma cell lines . Additionally, the formation of urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine showcases the reactivity of methanamine derivatives with isocyanates and isothiocyanates .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanamine derivatives are influenced by their molecular structure. For instance, the lead structure in the series of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives displayed favorable drug-like properties, including high solubility, metabolic stability, and effective penetration of biological membranes . The antimicrobial activity of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives further illustrates the diverse biological properties that can be achieved through structural modifications .
Safety And Hazards
“(1-Methylpiperidin-2-yl)methanamine” is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It has a GHS07 pictogram, and the signal word is "Warning" . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands, forearms, and face thoroughly after handling .
properties
IUPAC Name |
(1-methylpiperidin-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-5-3-2-4-7(9)6-8/h7H,2-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUMJZMVFCLQBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383314 |
Source
|
Record name | (1-methylpiperidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpiperidin-2-yl)methanamine | |
CAS RN |
5298-72-6 |
Source
|
Record name | (1-methylpiperidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methylpiperidin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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